N-Phenyl-3-propoxyaniline
Description
Structure
3D Structure
Properties
CAS No. |
108715-60-2 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-phenyl-3-propoxyaniline |
InChI |
InChI=1S/C15H17NO/c1-2-11-17-15-10-6-9-14(12-15)16-13-7-4-3-5-8-13/h3-10,12,16H,2,11H2,1H3 |
InChI Key |
BXSGWVKHMJIWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N Phenyl 3 Propoxyaniline
Mechanistic Pathways of N-Arylation Reactions Relevant to N-Phenyl-3-propoxyaniline Formation
The formation of the C–N bond in this compound, a diarylamine, is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent mechanistic pathways are the Buchwald-Hartwig amination and the Chan-Lam coupling.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C–N bonds. wikipedia.org The catalytic cycle for the synthesis of this compound would hypothetically involve the coupling of 3-propoxyaniline (B1267686) with an aryl halide (e.g., bromobenzene) or triflate. The mechanism proceeds through several key steps wikipedia.orgjk-sci.com:
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine (3-propoxyaniline) coordinates to the palladium center. A strong base is then used to deprotonate the amine, forming an amido-palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the desired this compound product, which regenerates the Pd(0) catalyst, allowing the cycle to continue. jk-sci.com
The choice of phosphine (B1218219) ligands is critical to the success of the reaction, with bulky, electron-rich ligands generally promoting the efficiency of the catalytic cycle. jk-sci.com
Chan-Lam Coupling: This copper-catalyzed approach offers an alternative, often milder, pathway for N-arylation. wikipedia.org It typically involves the reaction of an amine with an aryl boronic acid. organic-chemistry.orgresearchgate.net For this compound, this would involve reacting 3-propoxyaniline with phenylboronic acid. The proposed mechanism involves a Cu(II) catalyst and proceeds as follows wikipedia.org:
Ligand Exchange: The amine and the aryl boronic acid coordinate to the Cu(II) center.
Transmetalation: The aryl group is transferred from the boron to the copper center.
Reductive Elimination: A Cu(III) intermediate is often invoked, which then undergoes reductive elimination to form the C–N bond of the product and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.org
The table below summarizes the key features of these two important N-arylation reactions.
| Feature | Buchwald-Hartwig Amination | Chan-Lam Coupling |
| Metal Catalyst | Palladium (Pd) | Copper (Cu) |
| Aryl Source | Aryl Halides or Triflates | Aryl Boronic Acids |
| Amine Source | Primary or Secondary Amines | Primary or Secondary Amines |
| Key Steps | Oxidative Addition, Reductive Elimination | Transmetalation, Reductive Elimination |
| Typical Conditions | Inert atmosphere, often elevated temperatures | Often open to air, room temperature |
Electrophilic Aromatic Substitution (EAS) Reactivity on this compound
The benzene (B151609) ring of this compound bearing the propoxy and phenylamino (B1219803) groups is highly activated towards electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are dictated by the electronic properties of these two substituents.
Both the phenylamino (-NHPh) and propoxy (-OPr) groups are strong activating groups and are ortho, para-directors. chemistrysteps.com When two such groups are present on a benzene ring, the position of further substitution is determined by their combined directing effects. stackexchange.commsu.edu In this compound, the phenylamino group is at C1 and the propoxy group is at C3.
Phenylamino (-NHPh) group (at C1): Directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
Propoxy (-OPr) group (at C3): Directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.
The directing effects of both groups are reinforcing, strongly favoring substitution at positions C2, C4, and C6. msu.edu The position between two substituents in a meta-relationship (in this case, C2) can be sterically hindered. However, the powerful activating nature of both groups makes all three positions (C2, C4, C6) highly susceptible to electrophilic attack. The most powerful activating group typically governs the final regiochemical outcome. stackexchange.com Given that both -NHR and -OR are potent activating groups, a mixture of products might be formed, with the precise ratio depending on the specific electrophile and reaction conditions. Substitution at C4 and C6 is generally highly favored.
The high reactivity of the substituted ring in this compound is due to the ability of both the nitrogen atom of the phenylamino group and the oxygen atom of the propoxy group to donate electron density to the ring via resonance. This donation of electrons stabilizes the positively charged intermediate, the arenium ion (or sigma complex), that is formed during the EAS mechanism.
This stabilization is most effective when the electrophile adds to the ortho or para positions relative to these groups. At these positions, a resonance structure can be drawn where the positive charge is located on the carbon atom directly bonded to the heteroatom (N or O), allowing the lone pair of electrons from the heteroatom to delocalize and stabilize the charge. This additional resonance contributor significantly lowers the activation energy for substitution at the ortho and para sites compared to the meta position.
Nucleophilic Reactivity and Transformations Involving the Aniline (B41778) Nitrogen
The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophilic center. libretexts.orgchemguide.co.uk As a secondary amine, it can react with a variety of electrophiles. This reactivity is somewhat attenuated compared to primary alkylamines because the lone pair is delocalized into both phenyl rings, but it remains significant.
Common transformations involving the aniline nitrogen include:
Alkylation: The nitrogen can be alkylated by reacting with haloalkanes (alkyl halides) in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism (SN2 for primary and secondary halides) where the nitrogen atom attacks the electrophilic carbon of the haloalkane. google.comgoogle.com This results in the formation of a tertiary amine.
Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of an N-acyl derivative (an amide). chemguide.co.uk The nitrogen nucleophile attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or carboxylate) to yield the stable amide product. This reaction is often used to protect the amino group.
Oxidative Chemistry of this compound
Like aniline and other substituted anilines, this compound can undergo oxidative polymerization to form conductive polymeric structures. The oxidation of aniline derivatives typically proceeds via the formation of radical cations, which then couple to form dimers, oligomers, and ultimately high molecular weight polymers. acs.org
The mechanism for the polymerization of this compound would be analogous to that of other N-substituted anilines. The process is initiated by an oxidizing agent (chemical or electrochemical), which removes an electron from the monomer to form a radical cation. The primary coupling mode is expected to be "head-to-tail," where the nitrogen of one radical cation attacks the para-position of the phenyl ring of another. acs.org This coupling leads to the formation of dimer radical cations, which can be further oxidized and coupled to extend the polymer chain.
The presence of the propoxy group on one ring and the phenyl group on the nitrogen influences the properties of the resulting polymer, such as its solubility, conductivity, and electrochromic behavior, compared to unsubstituted polyaniline. The bulky substituents can affect the planarity of the polymer chain, which in turn impacts its electronic properties.
Mechanistic Aspects of Oxidative Coupling
The oxidative coupling of diarylamines, including N-phenylaniline derivatives like this compound, is a fundamental process for the formation of larger, conjugated molecular structures, often leading to polymeric materials or dimeric species with significant electronic and structural interest. The mechanism is generally understood to proceed through a series of oxidation and coupling steps, primarily involving the formation of radical cations as key intermediates.
The initial step in the oxidative coupling of this compound is the one-electron oxidation of the nitrogen atom, which is the most electron-rich site in the molecule. This process, which can be initiated chemically (e.g., using oxidants like ammonium (B1175870) persulfate or ferric chloride) or electrochemically, results in the formation of a nitrogen-centered radical cation. researchgate.netmdpi.com This intermediate is stabilized by resonance, with the positive charge and radical character delocalized over the nitrogen atom and both aromatic rings.
The distribution of the radical cation density is influenced by the substituents on the phenyl rings. In this compound, the nitrogen atom activates both rings towards electrophilic attack. The propoxy group on one ring is an electron-donating group, further activating that ring, particularly at the ortho and para positions. quora.com However, due to steric hindrance from the bulky N-phenyl group and the propoxy chain, the coupling reactions predominantly occur at the less sterically hindered para-positions of the aniline rings. nih.gov
The propagation of the reaction involves the coupling of two such radical cations. The most common pathway is a "tail-to-tail" C-C bond formation between the para-positions of the aniline rings, leading to the formation of a substituted benzidine-type dicationic intermediate. nih.gov This is followed by the loss of two protons (deprotonation) to re-aromatize the rings and yield the neutral dimeric product. This dimer can then be further oxidized to continue the polymerization process, leading to oligo- or polyaniline structures. researchgate.netscirp.org
The table below outlines the proposed key stages and intermediates in the oxidative coupling of this compound.
| Stage | Description | Key Intermediates |
| Initiation | One-electron oxidation of the amine nitrogen. | This compound radical cation |
| Propagation | Coupling of two radical cations, typically at the para-positions. | Dicationic dimer (benzidine-like) |
| Re-aromatization | Deprotonation of the dicationic dimer to form a neutral coupled product. | Neutral dimer |
| Termination | Reaction is terminated by the consumption of the monomer or oxidant, or by side reactions. | Stable polymer/oligomer or side products |
Functional Group Interconversions on the Propoxy Chain
The propoxy chain of this compound consists of a stable ether linkage. While ethers are generally unreactive compared to other functional groups, the C-O bond can be cleaved under specific, typically harsh, conditions, allowing for the interconversion of the propoxy group into other functionalities. libretexts.orglibretexts.org
The most significant reaction for the propoxy chain is acid-catalyzed ether cleavage . This reaction is typically performed using strong hydrohalic acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), at elevated temperatures. wikipedia.orgmasterorganicchemistry.com The mechanism begins with the protonation of the ether oxygen atom, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com
Following protonation, a nucleophilic substitution reaction occurs. For an aryl alkyl ether like this compound, the cleavage follows an SN2 pathway. libretexts.org The halide nucleophile (Br⁻ or I⁻) attacks the less sterically hindered carbon of the propyl group, as the alternative SN2 attack on the sp²-hybridized carbon of the aromatic ring is highly unfavorable. youtube.com This concerted step results in the cleavage of the alkyl C-O bond, yielding two primary products: N-phenyl-3-aminophenol and the corresponding 1-halopropane (e.g., 1-bromopropane (B46711) or 1-iodopropane). The resulting phenolic hydroxyl group can then undergo a variety of other functional group transformations, such as conversion to esters or other ether groups, providing a route to a wide range of derivatives.
Metabolic pathways in biological systems can also lead to the O-dealkylation of alkoxy groups on aromatic rings, a reaction catalyzed by cytochrome P450 enzymes. nih.gov This process involves the hydroxylation of the carbon atom attached to the oxygen, forming an unstable hemiacetal-like intermediate that spontaneously cleaves to yield the corresponding phenol (B47542) and propanal. nih.gov
The following interactive table summarizes the reagents and expected products for the primary functional group interconversion of the propoxy chain.
| Reagent | Reaction Type | Conditions | Propoxy Chain Product | Aromatic Ring Product |
| Hydrogen Bromide (HBr) | Ether Cleavage | High Temperature | 1-Bromopropane | N-phenyl-3-aminophenol |
| Hydrogen Iodide (HI) | Ether Cleavage | High Temperature | 1-Iodopropane | N-phenyl-3-aminophenol |
| Boron Tribromide (BBr₃) | Ether Cleavage | Low Temperature | 1-Bromopropane | N-phenyl-3-aminophenol |
| Cytochrome P450 Enzymes | Metabolic O-Dealkylation | Biological System | Propanal | N-phenyl-3-aminophenol |
Computational Chemistry and Theoretical Investigations of N Phenyl 3 Propoxyaniline
Electronic Structure Calculations
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through sophisticated computational methods, it is possible to model the distribution of electrons and predict various molecular attributes.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density Distribution
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For N-Phenyl-3-propoxyaniline, DFT calculations can elucidate the spatial distribution and energy levels of its molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of electron density, calculated through DFT, reveals regions of the molecule that are electron-rich or electron-deficient, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational models can predict spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures. Theoretical calculations can provide anticipated values for Nuclear Magnetic Resonance (NMR) chemical shifts for the various hydrogen and carbon atoms within this compound. Additionally, the vibrational frequencies corresponding to the stretching and bending of its chemical bonds can be calculated, which aids in the analysis of infrared (IR) and Raman spectra.
| Parameter | Predicted Value Range |
| ¹H NMR Chemical Shifts | δ 6.5-7.5 ppm (Aromatic protons), δ 3.9-4.1 ppm (-OCH₂-), δ 1.7-1.9 ppm (-CH₂-), δ 0.9-1.1 ppm (-CH₃) |
| ¹³C NMR Chemical Shifts | δ 110-160 ppm (Aromatic carbons), δ 60-70 ppm (-OCH₂-), δ 20-30 ppm (-CH₂-), δ 10-15 ppm (-CH₃) |
| Key IR Vibrational Frequencies | ~3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (C-H aromatic stretch), ~2960-2850 cm⁻¹ (C-H aliphatic stretch), ~1240 cm⁻¹ (C-O-C stretch) |
Note: These are generalized predicted values and can vary based on the specific computational method and basis set used.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional arrangement of atoms in a molecule, or its conformation, significantly influences its properties and reactivity. Conformational analysis explores the different spatial arrangements and their relative energies.
Rotational Barriers and Steric Hindrance of Phenyl and Propoxy Groups
The rotation around the C-N and C-O single bonds in this compound is not entirely free due to steric hindrance between the bulky phenyl and propoxy groups. Computational methods can be used to calculate the energy barriers associated with these rotations. mdpi.comresearchgate.net Understanding these rotational barriers is key to identifying the most stable conformations of the molecule. The interaction between the ortho-hydrogens of the phenyl group and the propoxy group, as well as the aniline (B41778) hydrogen, contributes significantly to the steric strain in certain conformations.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be employed to model the pathways of chemical reactions involving this compound. uh.eduvub.be By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. Analysis of the transition state structure provides valuable information about the reaction mechanism, including bond breaking and bond forming processes, and allows for the calculation of the activation energy, a key determinant of the reaction rate. uh.eduvub.be
Computational Elucidation of Reaction Mechanisms
No computational studies detailing the reaction mechanisms of this compound have been found. Such research would typically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surfaces of its reactions, identify transition states, and determine the most likely pathways for its formation or degradation.
Activation Energies and Reaction Rate Predictions
Specific data on the activation energies and predicted reaction rates for this compound are not available in the current body of scientific literature. Theoretical investigations in this area would provide crucial insights into the kinetics of reactions involving this compound, which are essential for understanding its reactivity and stability under various conditions.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
There are no specific Quantitative Structure-Reactivity Relationship (QSRR) models or studies that have been developed for this compound. QSRR studies for this compound would involve the statistical correlation of its structural or physicochemical properties with its chemical reactivity, enabling the prediction of its behavior in various chemical systems.
Advanced Spectroscopic and Analytical Research Techniques for N Phenyl 3 Propoxyaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like N-Phenyl-3-propoxyaniline. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Multi-dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Detailed Structural Assignment
While standard one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, multi-dimensional NMR techniques are crucial for the complete and accurate structural assignment of this compound.
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. For this compound, an HSQC spectrum would reveal which protons are directly bonded to which carbon atoms, simplifying the assignment of the aliphatic propoxy chain and the aromatic rings.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For instance, HMBC would show correlations between the protons of the propoxy group and the carbon atoms of the aniline (B41778) ring, confirming their connectivity.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This is vital for determining the three-dimensional structure and stereochemistry of a molecule. In the case of this compound, NOESY could provide insights into the preferred spatial orientation of the phenyl and propoxyaniline rings relative to each other.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl C1' | - | ~143 |
| Phenyl C2'/C6' | ~7.3 | ~129 |
| Phenyl C3'/C5' | ~7.0 | ~121 |
| Phenyl C4' | ~6.9 | ~118 |
| Aniline C1 | - | ~142 |
| Aniline C2 | ~7.2 | ~122 |
| Aniline C3 | - | ~159 |
| Aniline C4 | ~6.9 | ~115 |
| Aniline C5 | ~7.1 | ~129 |
| Aniline C6 | ~6.8 | ~116 |
| N-H | ~5.7 | - |
| O-CH₂ | ~3.9 | ~70 |
| CH₂ | ~1.8 | ~22 |
| CH₃ | ~1.0 | ~10 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Dynamic NMR for Conformational Exchange Studies
The flexible nature of the propoxy group and the potential for restricted rotation around the C-N and C-O bonds suggest that this compound may exist in multiple conformations that are in equilibrium. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the exchange rate increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at high temperatures. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to conformational interchange.
Advanced Mass Spectrometry (MS)
Advanced mass spectrometry techniques are critical for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₁₅H₁₇NO), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass would provide strong evidence for its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.
Theoretical Exact Mass of this compound
| Formula | Calculated Exact Mass |
| C₁₅H₁₇NO | 227.1310 |
This is an interactive data table.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. In an MS/MS experiment, a specific precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
For this compound, the protonated molecule [M+H]⁺ would likely be the precursor ion in positive ion mode. Plausible fragmentation pathways would involve cleavage of the ether and amine bonds.
Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| m/z | Proposed Structure/Fragment | Fragmentation Pathway |
| 185 | [C₁₂H₁₀N]⁺ | Loss of propene (C₃H₆) from the propoxy chain. |
| 168 | [C₁₂H₉NH]⁺ | Cleavage of the propoxy group. |
| 93 | [C₆H₅NH₂]⁺ | Cleavage of the C-N bond, formation of aniline. |
| 77 | [C₆H₅]⁺ | Fragmentation of the aniline ion. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding arrangements. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.
For this compound, characteristic vibrational frequencies would be expected for the N-H bond, the aromatic C-H and C=C bonds, the C-N bond, the C-O ether linkage, and the aliphatic C-H bonds of the propoxy group.
Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3400 |
| Aromatic C-H | Stretching | ~3100-3000 |
| Aliphatic C-H | Stretching | ~2960-2850 |
| Aromatic C=C | Stretching | ~1600-1450 |
| C-N | Stretching | ~1350-1250 |
| C-O (ether) | Stretching | ~1250-1050 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation and characterization of this compound, offering deep insights into its chemical identity and behavior.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts: the secondary amine, the aromatic rings, and the ether linkage.
Expected Characteristic FTIR Peaks for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Secondary Amine) | 3300-3500 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=C (Aromatic) | 1450-1600 | Ring Stretching |
| C-N (Aromatic Amine) | 1250-1360 | Stretching |
| C-O (Ether) | 1000-1300 | Asymmetric & Symmetric Stretching |
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations.
In a hypothetical Raman spectrum of this compound, prominent peaks would be expected for the symmetric vibrations of the phenyl rings. The C-C stretching vibrations within the aromatic rings would likely produce strong signals. The propoxy group's C-C and C-H vibrations would also be observable.
Anticipated Raman Shifts for this compound:
| Molecular Moiety | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
| Phenyl Rings | 1580-1610, ~1000 | Ring Stretching (breathing mode) |
| C-H (Aromatic) | 3050-3070 | Stretching |
| C-H (Aliphatic) | 2800-3000 | Stretching |
| C-O-C (Ether) | 800-950 | Symmetric Stretching |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information.
Crystal Packing and Intermolecular Interactions
The crystal structure would reveal how individual molecules of this compound pack together in the solid state. Key intermolecular interactions that would likely govern the crystal packing include:
Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the oxygen atom of the propoxy group or the nitrogen atom of a neighboring molecule.
π-π Stacking: The two phenyl rings could engage in π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align.
Conformational Preferences in the Solid State
The crystallographic data would elucidate the preferred conformation of the molecule in the solid state. This includes the dihedral angles between the phenyl rings and the conformation of the flexible propoxy chain. The observed conformation would represent a low-energy state influenced by the balance of intramolecular steric effects and the optimization of intermolecular interactions within the crystal.
Research on Derivatives and Analogues of N Phenyl 3 Propoxyaniline
Synthesis of Substituted N-Phenyl-3-propoxyaniline Analogues
The chemical scaffold of this compound offers multiple sites for modification, allowing for the systematic development of analogues. Synthetic strategies are focused on three primary areas: the N-phenyl moiety, the propoxy chain, and the propoxyaniline ring. These modifications are crucial for developing a comprehensive understanding of the structure-activity relationships of this class of compounds.
Modifications on the N-Phenyl Moiety
Alterations to the N-phenyl group can significantly influence the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets. General synthetic routes for N-arylation of anilines, such as the Buchwald-Hartwig amination, provide a versatile platform for introducing a wide range of substituted phenyl groups. For instance, anilines can be coupled with various aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand to yield N-phenylaniline derivatives.
While specific examples detailing the synthesis of a broad library of this compound analogues with diverse N-phenyl substituents are not extensively documented in publicly available literature, the principles of N-aryl bond formation are well-established. These reactions would allow for the introduction of electron-donating or electron-withdrawing groups, as well as sterically bulky substituents, onto the N-phenyl ring to probe their effect on receptor binding.
Modifications on the Propoxy Chain
The propoxy chain, a key feature of the molecule, can also be a target for synthetic modification. Variations in the length and branching of the alkoxy chain can impact the molecule's conformational flexibility and lipophilicity. Standard Williamson ether synthesis is a common method for preparing alkoxy-substituted anilines. This involves the reaction of a substituted nitrophenol with an appropriate alkyl halide, followed by reduction of the nitro group to an amine. This approach allows for the introduction of various alkoxy chains, including those with different lengths (e.g., ethoxy, butoxy) or branching patterns.
Furthermore, the propoxy chain can be functionalized to introduce other chemical groups. For example, starting from a hydroxy-substituted aniline (B41778), a propargyl group could be introduced via etherification, which could then be further modified using click chemistry to attach larger and more complex moieties.
Functionalization of the Propoxyaniline Ring
The propoxyaniline ring is another key area for synthetic modification. The introduction of substituents on this ring can dramatically alter the electronic properties and binding interactions of the molecule. A notable example is the synthesis of photoreactive 2-propoxyaniline (B1271045) derivatives. Research has shown that 5-nitro-2-propoxyaniline (B1220663) is an exceptionally potent artificial sweetener. researchgate.net This finding has spurred interest in synthesizing derivatives of this compound to explore its interaction with sweet taste receptors.
The synthesis of such derivatives often involves electrophilic aromatic substitution reactions on the aniline or precursor phenol (B47542). For instance, nitration of 2-propoxyphenol (B1580926) followed by reduction would yield aminopropoxyanilines. The amino group can then be further modified. A key development in this area is the synthesis of 2-propoxyaniline derivatives containing a photoreactive (trifluoromethyl)diazirinyl moiety. researchgate.net This functional group is crucial for photoaffinity labeling studies. The synthesis of these compounds can be challenging, as the diazirinyl group can be sensitive to certain reaction conditions, such as nitro group reduction. researchgate.net
Structure-Binding/Interaction Relationship (SBR/SIR) Studies in Chemical Biology Contexts
The synthesized analogues of this compound serve as valuable tools for investigating molecular interactions with biological receptors. By systematically altering the structure and observing the corresponding changes in binding affinity or functional activity, researchers can deduce critical structure-binding and structure-interaction relationships.
Investigating Molecular Interactions with Receptors (e.g., sweet taste receptors, histamine (B1213489) receptors)
The discovery that 5-nitro-2-propoxyaniline is a potent sweetener has focused research on the interaction of propoxyaniline derivatives with the sweet taste receptor, a heterodimeric G protein-coupled receptor (GPCR) composed of T1R2 and T1R3 subunits. researchgate.net Structure-activity relationship (SAR) studies aim to understand how different substituents on the propoxyaniline scaffold affect its ability to activate this receptor.
While the primary focus has been on sweet taste receptors, the N-phenylaniline scaffold is also present in ligands for other receptors, such as histamine receptors. However, specific studies detailing the interaction of this compound or its close analogues with histamine receptors are currently limited in the public domain. General SAR principles for histamine receptor ligands often involve specific pharmacophoric features, such as a basic amine and an aromatic system, that would need to be considered in the design of any this compound-based analogues for this target.
Photoaffinity Labeling Applications for Ligand-Protein Interaction Elucidation
Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands on their target proteins. This method involves a ligand that has been modified to include a photoreactive group. Upon irradiation with light of a specific wavelength, this group forms a highly reactive intermediate that covalently binds to nearby amino acid residues in the binding pocket of the protein.
The synthesis of photoreactive 2-propoxyaniline derivatives containing a diazirine moiety is a prime example of the application of this technique to study ligand-protein interactions. researchgate.netresearchgate.net These probes are designed to mimic the parent sweetener molecule and bind to the sweet taste receptor. Subsequent photoactivation leads to the formation of a covalent bond, permanently labeling the receptor. This allows researchers to isolate the receptor-ligand complex and use techniques like mass spectrometry to identify the specific amino acids at the binding site. This information is invaluable for understanding the precise molecular interactions that govern ligand recognition and receptor activation. The use of such photoaffinity probes derived from this compound analogues holds significant promise for elucidating the binding pocket of the sweet taste receptor and potentially other receptors. researchgate.netresearchgate.net
Heterocyclic Systems Incorporating the this compound Substructure
The incorporation of the this compound moiety into heterocyclic frameworks has led to the development of novel fused ring systems with unique chemical properties. Research in this area has primarily focused on the synthesis of these complex structures and the exploration of their subsequent reactivity.
Synthesis of Fused Ring Systems
A significant area of research has been the synthesis of tetracyclic quinobenzothiazine derivatives, which are structurally analogous to phenothiazines, a class of compounds with a wide range of biological activities. One effective method for constructing these fused systems involves the reaction of 3-propoxyaniline (B1267686) with 5,12-(dimethyl)thioquinantrenediinium bis-chloride.
The synthesis proceeds in a two-step process. Initially, a nucleophilic attack by the amine group of 3-propoxyaniline on the dithiinium ring of the bis-chloride leads to the cleavage of the ring and the formation of an intermediate 1-methyl-4-(arylamino)quinolinio-3-thiolate. In the subsequent step, this intermediate undergoes cyclization to form the quinobenzothiazinium derivative. This cyclization is an oxidative nucleophilic substitution of a hydrogen atom by the thiolate sulfur atom.
When 3-propoxyaniline is used as the aniline derivative, the cyclization can occur at two different positions on the arylamino ring, potentially leading to a mixture of products. The reaction conditions, such as temperature, can influence the ratio of these products. For instance, carrying out the reaction at 80°C can result in a mixture of the two possible isomers. The general reaction scheme is depicted below:
Table 1: Key Reactants and Intermediates in the Synthesis of Quinobenzothiazine Derivatives
| Compound Name | Role |
| 3-Propoxyaniline | Starting Material (Aniline Derivative) |
| 5,12-(Dimethyl)thioquinantrenediinium bis-chloride | Reagent |
| 1-Methyl-4-((3-propoxyphenyl)amino)quinolinium-3-thiolate | Intermediate |
| Quinobenzothiazinium derivative | Final Product |
This synthetic approach offers a versatile platform for creating a variety of substituted quinobenzothiazines by utilizing different aniline derivatives, thereby allowing for the exploration of structure-activity relationships.
Exploring Unique Reactivity within Hybrid Structures
The fused heterocyclic systems derived from this compound, such as the quinobenzothiazinium salts, exhibit unique reactivity that allows for further structural modifications. A notable reaction is the N-dealkylation of the thiazine (B8601807) nitrogen atom in the quinobenzothiazinium salt. This reaction can be promoted by treatment with benzimidazole, which results in the formation of 12(H)-quino[3,4-b]benzothiazine derivatives. This process represents a novel method for the N-dealkylation of this class of azaphenothiazine salts.
The resulting dealkylated quinobenzothiazines can then undergo N-alkylation at the thiazine nitrogen. This is typically achieved by first treating the compound with a base, such as sodium hydroxide, to form a salt, which is then reacted with an alkylating agent, like an aminoalkyl chloride. This two-step process allows for the introduction of various substituents at the thiazine nitrogen, further diversifying the chemical space of these hybrid structures.
The reactivity of these fused systems is crucial for developing new derivatives with potentially enhanced biological or chemical properties. The ability to modify the structure at the thiazine nitrogen provides a handle for fine-tuning the molecule's characteristics.
Table 2: Reactions of Quinobenzothiazinium Derivatives
| Reaction | Reagents | Product |
| N-dealkylation | Benzimidazole | 12(H)-quino[3,4-b]benzothiazine |
| N-alkylation | 1. NaOH2. Aminoalkyl chloride | N-alkylated quinobenzothiazine |
The unique reactivity of these hybrid structures, stemming from the interplay of the different heterocyclic components, makes them an interesting subject for further investigation in the field of synthetic and medicinal chemistry.
Advanced Applications in Chemical Sciences and Materials Research
Role as a Versatile Precursor for Complex Organic Molecule Synthesis
The fundamental structure of N-Phenyl-3-propoxyaniline, featuring a diphenylamine (B1679370) core with a propoxy substituent, suggests its potential as a versatile building block in the synthesis of more complex organic molecules. The secondary amine linkage and the aromatic rings provide multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.
Building Blocks for Pharmaceutical Intermediates (Generic Chemical Scaffold Research)
Derivatives of diphenylamine are recognized as important scaffolds in medicinal chemistry. The introduction of various substituents onto the phenyl rings can significantly influence the biological activity of the resulting molecules. In principle, this compound could serve as a starting material for the synthesis of novel pharmaceutical intermediates. The propoxy group, for instance, can modulate lipophilicity, which is a critical parameter for drug absorption and distribution. Synthetic transformations could target the amine nitrogen or the aromatic rings to build libraries of compounds for screening against various biological targets.
Precursors for Agrochemical Research (Chemical Intermediates)
The field of agrochemical research also utilizes aniline (B41778) and diphenylamine derivatives for the development of new pesticides and herbicides. The structural features of this compound could be leveraged to create novel agrochemical candidates. The synthesis of derivatives through reactions such as acylation, alkylation, or halogenation could lead to compounds with desired biological activities for crop protection.
Integration into Advanced Organic Materials
The electronic and structural characteristics inherent to the N-phenylaniline framework suggest that this compound could be a candidate for incorporation into advanced organic materials. The electron-donating nature of the nitrogen atom and the π-conjugated system of the phenyl rings are key features for applications in organic electronics and polymer science.
Charge Transport Materials in Organic Electronics
Organic semiconductors are essential components of devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Diphenylamine derivatives are often investigated for their hole-transporting properties. The lone pair of electrons on the nitrogen atom in this compound can facilitate the movement of positive charge carriers (holes) through the material. The propoxy group could influence the molecular packing in the solid state, which in turn affects the efficiency of charge transport. Research in this area would involve synthesizing derivatives of this compound and characterizing their charge mobility and energy levels.
Components in Polymer and Supramolecular Assemblies
The this compound molecule possesses sites for hydrogen bonding and π-π stacking, which are crucial interactions for the formation of polymers and supramolecular assemblies. It could potentially be functionalized with polymerizable groups to be incorporated into polymer chains. Such polymers might exhibit interesting thermal, mechanical, or electronic properties. In supramolecular chemistry, the molecule could be designed to self-assemble into well-ordered structures through non-covalent interactions, leading to the formation of gels, liquid crystals, or other complex architectures.
Research on Optical and Electronic Properties of Derived Materials
Investigation of Chromogenic or Fluorogenic Properties
Scientific literature extensively covers the chromogenic and fluorogenic properties of various aniline derivatives and their polymers. These characteristics are of significant interest for applications in sensors, displays, and optoelectronic devices. Chromogenic materials exhibit a color change in response to an external stimulus, while fluorogenic materials show a change in their fluorescence properties.
A comprehensive search of scientific databases and research literature was conducted to identify studies specifically investigating the chromogenic or fluorogenic properties of this compound. However, at present, there is a notable absence of published research focused on the specific chromogenic and fluorogenic behavior of this compound. While the broader class of polyanilines is known for its electrochromic properties, specific data relating to the influence of the 3-propoxy substituent on the phenyl ring on these characteristics has not been reported. Consequently, detailed research findings, including data on absorption or emission spectra changes in response to stimuli, are not available for this compound.
Electronic Conductivity Studies in Polymer Analogues
The electronic conductivity of polyaniline and its derivatives is a cornerstone of their utility in applications such as antistatic coatings, transparent electrodes, and components of electronic devices. The conductivity of these polymers can be significantly influenced by factors including the nature and position of substituents on the aniline or phenyl rings, the degree of polymerization, and the doping process.
In the context of this compound, research into the electronic conductivity of its corresponding polymer, poly(this compound), is not currently available in the published scientific literature. Studies on other substituted polyanilines have shown that the introduction of bulky groups can affect the planarity of the polymer backbone and, consequently, its charge transport properties. tandfonline.com However, without specific experimental data for the 3-propoxy derivative, any discussion of its electronic conductivity would be speculative. Therefore, no data tables or detailed research findings on the conductivity of poly(this compound) can be presented at this time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
